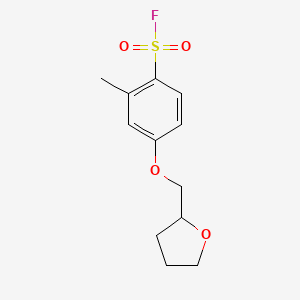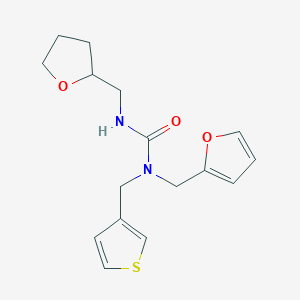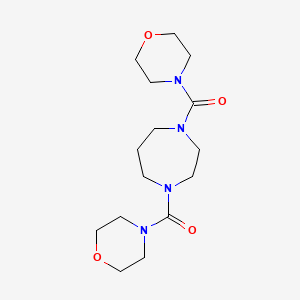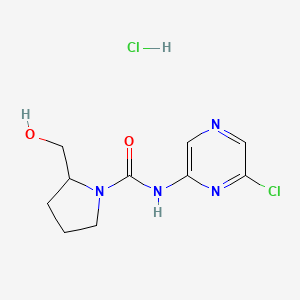
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride is an organic compound with a complex structure that includes a benzenesulfonyl fluoride group, a methyl group, and an oxolan-2-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonyl fluoride with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thiol.
Oxidation: Oxidized derivatives, depending on the specific conditions.
Reduction: Reduced derivatives, depending on the specific conditions.
Hydrolysis: Corresponding sulfonic acid.
Applications De Recherche Scientifique
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry:
Biological studies: Used in the study of enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.
Industrial applications: Potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins, such as serine or cysteine residues. This property makes it useful as an enzyme inhibitor, particularly for serine proteases and other enzymes with nucleophilic active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
2-Methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonamide or sulfonyl chloride analogs. The sulfonyl fluoride group is more reactive towards nucleophiles, making it particularly useful in applications requiring covalent modification of target molecules, such as enzyme inhibition.
Propriétés
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHRAAUHJGABZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2410918.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)


![2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
